![molecular formula C24H22N4O3 B2555756 2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-(2,4-二甲苯基)乙酰胺 CAS No. 902960-53-6](/img/no-structure.png)

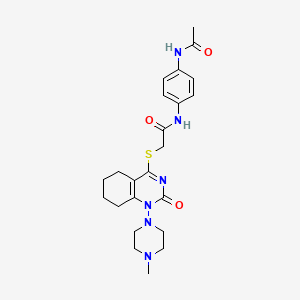

2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基)-N-(2,4-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known for their potential as tyrosinase inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of these compounds can be achieved through a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and pyrimido[4,5-d]pyrimidine derivatives in good to excellent isolated yields .Molecular Structure Analysis

The molecular structure of these compounds allows for effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are facilitated by the use of a green solvent, short reaction time, catalyst-free conditions, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .科学研究应用

有机锡(IV)配合物的抗结核研究

一篇关注有机锡配合物抗结核活性的综述强调了有机锡化合物在药物化学中的巨大潜力。这些配合物显示出相当大的抗结核活性,受配体环境的性质和化合物结构等因素的影响。这表明具有复杂结构的化合物,可能包括吡啶并[2,3-d]嘧啶衍生物,可能在开发抗结核剂方面有应用 (Iqbal, Ali, & Shahzadi, 2015).

吡啶衍生物的化学性质

对吡啶衍生物及其配合物的化学性质和性质的可变性的研究展示了它们在生物和电化学活性中的广泛应用。这表明含有吡啶并[2,3-d]嘧啶环的化合物可能对从药理学到材料科学的各种科学应用感兴趣 (Boča, Jameson, & Linert, 2011).

合成吡喃并[2,3-d]嘧啶骨架的杂化催化剂

杂化催化剂在合成吡喃并[2,3-d]嘧啶骨架中的应用证明了这些结构在医药和制药工业中的重要性。这表明具有吡啶并[2,3-d]嘧啶核心的化合物可能在生物活性分子的合成中至关重要,强调了对其合成和应用的研究的重要性 (Parmar, Vala, & Patel, 2023).

扎来普隆及其镇静催眠作用

尽管专注于扎来普隆,一种用于治疗失眠的化合物,但本研究强调了具有嘧啶结构的化合物(如吡啶并[2,3-d]嘧啶衍生物)在开发中枢神经活性药物中的治疗潜力 (Heydorn, 2000).

吡咯并苯并咪唑在癌症治疗中的应用

这篇综述讨论了基于吡咯并苯并咪唑环系药物的设计、化学和抗肿瘤活性,展示了杂环化合物在癌症治疗中的重要性。这表明具有类似杂环骨架的化合物,如吡啶并[2,3-d]嘧啶衍生物,在肿瘤学研究中的潜力 (Skibo, 1998).

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine with benzylamine followed by acetylation of the resulting product with N-(2,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine", "benzylamine", "acetic anhydride", "N-(2,4-dimethylphenyl)acetamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "To a solution of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.0 g, 6.0 mmol) in dichloromethane (20 mL) and triethylamine (1.5 mL, 10.8 mmol) at 0°C, benzylamine (0.8 mL, 7.2 mmol) is added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the intermediate 3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.2 g, 90%) as a yellow solid.", "To a solution of the intermediate (1.0 g, 3.6 mmol) in dichloromethane (20 mL) at 0°C, acetic anhydride (0.5 mL, 5.4 mmol) and triethylamine (0.5 mL, 3.6 mmol) are added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the final product 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide (0.8 g, 70%) as a yellow solid.", "The product is washed with diethyl ether and dried under vacuum over sodium sulfate.", "The crude product is recrystallized from a mixture of dichloromethane and diethyl ether to obtain pure product." ] } | |

CAS 编号 |

902960-53-6 |

分子式 |

C24H22N4O3 |

分子量 |

414.465 |

IUPAC 名称 |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |

InChI 键 |

IPDKMRDPCQYHJY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)